Tiagabine

GABA Transporter GAT-1 Selectivity Neurotransmitter Uptake Inhibition

Tiagabine is a selective GAT-1 inhibitor (IC₅₀ = 0.8 µM) with >375-fold selectivity over other GAT subtypes, serving as the industry-standard positive control for GABA transporter pharmacology. Researchers relying on non-selective GABAergic agents face significant experimental variability in seizure models and synaptic studies. • Enables standardized in vivo anticonvulsant assay validation with consistent ED₅₀ values (1-2 µmol/kg across PTZ, DMCM, and audiogenic seizure models). • Reversible, use-dependent mechanism avoids retinal toxicity confounds seen with vigabatrin in chronic dosing regimens. Supplied with certificate of analysis; available for immediate global shipment.

Molecular Formula C20H25NO2S2
Molecular Weight 375.6 g/mol
CAS No. 115103-54-3
Cat. No. B1662831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine
CAS115103-54-3
Synonyms(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride
Gabitril
N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid
NO 328
NO 329
NO-328
NO-329
tiagabine
Tiagabine Hydrochloride
tiagabine, (S)-isome
Molecular FormulaC20H25NO2S2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
InChIInChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
InChIKeyPBJUNZJWGZTSKL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.11e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine: Selective GAT-1 Inhibitor for Research


Tiagabine (CAS 115103-54-3) is a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), a critical regulator of inhibitory neurotransmission in the central nervous system [1]. As a lipophilic nipecotic acid derivative, it effectively crosses the blood-brain barrier and enhances GABAergic signaling by blocking presynaptic GABA reuptake, thereby increasing synaptic GABA concentrations [2]. Its well-characterized mechanism, validated in extensive preclinical and clinical studies, makes it an essential reference standard for GABA transporter pharmacology research and a comparator for novel anticonvulsant drug discovery [3].

Selective GAT-1 transporter pharmacology studies
GABAergic signaling pathway investigations
Preclinical seizure model validation research

Tiagabine vs. GABAergic Modulators: Substitution Risks


Substituting tiagabine with other GABAergic agents or broad-spectrum anticonvulsants without rigorous justification introduces significant experimental variability. While compounds like vigabatrin and gabapentin also enhance GABAergic tone, their molecular targets, mechanisms, and resulting pharmacological profiles differ fundamentally [1]. Vigabatrin irreversibly inhibits GABA-transaminase, leading to prolonged, non-physiological GABA elevation, whereas tiagabine's competitive GAT-1 blockade produces a use-dependent, activity-specific enhancement of inhibition [2]. Similarly, gabapentin's primary action involves modulation of voltage-gated calcium channels, not direct GABA transport [3]. These mechanistic divergences translate into distinct anticonvulsant spectra, neurotoxicity profiles, and pharmacokinetic behaviors in animal models [4]. Assuming functional equivalence without accounting for these parameters can compromise the reproducibility and interpretability of research findings.

Vigabatrin
Irreversible GABA-transaminase inhibition creates prolonged GABA elevation; the reversible GAT-1 blockade of tiagabine produces a distinct, use-dependent enhancement profile that may not transfer.
Gabapentin
Primary action on voltage-gated calcium channels, not direct GABA transport; downstream endpoint profiles can differ significantly from those of a selective GAT-1 inhibitor.
Lamotrigine
Sodium channel blockade mechanism alters neuronal excitability through a pathway unrelated to GABA uptake; model-response endpoints may not be comparable.

Tiagabine: Evidence-Based Comparator Data


GAT-1 Subtype Selectivity

Tiagabine demonstrates exceptional selectivity for the GAT-1 transporter over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1), a key differentiator from broad-spectrum GABA uptake inhibitors. In a standardized [³H]GABA uptake assay using recombinantly expressed mouse GABA transporters, tiagabine's IC₅₀ values were determined for each subtype [1]. This level of selectivity ensures that experimental outcomes are attributable to GAT-1 modulation, minimizing off-target confounding effects commonly observed with less selective inhibitors like (S)-SNAP-5114 [2].

GAT-1 selectivity
Head-to-head
Tiagabine: GAT-1 IC₅₀ 0.8 µM, GAT-2 >300 µM, GAT-3 >800 µM
(S)-SNAP-5114: GAT-1 388 µM, GAT-3 5 µM
>375-fold GAT-1/GAT-2 selectivity vs. comparator preference for GAT-3
Supports GAT-1 pathway interpretation
Recombinant mouse transporters; [³H]GABA uptake assay
GABA Transporter GAT-1 Selectivity Neurotransmitter Uptake Inhibition

In Vivo Anticonvulsant Potency Comparison

In a comprehensive head-to-head preclinical study comparing four antiepileptic drugs in standardized mouse seizure models, tiagabine demonstrated significantly greater potency than lamotrigine, gabapentin, and vigabatrin in antagonizing tonic convulsions induced by pentylenetetrazol (PTZ), DMCM, and audiogenic stimuli [1]. Tiagabine's ED₅₀ values were consistently the lowest across these models, indicating a more potent anticonvulsant effect at lower doses. This potency advantage is a critical consideration for experimental designs aiming to minimize dose-related confounding factors [2].

In vivo seizure potency
Head-to-head
Tiagabine ED₅₀ (µmol/kg): PTZ 2, DMCM 2, audiogenic 1
Lamotrigine: 9, 43, 6; Gabapentin: 185, 452, 66; Vigabatrin: 2322, >7740, 3883
Lower ED₅₀ values across all tested models
Reported higher potency rank in mouse seizure models
DBA/2 mice, i.p. administration; tonic seizure endpoints
Anticonvulsant Efficacy ED₅₀ Comparison Preclinical Seizure Models

Clonic Seizure Suppression

Among the four antiepileptic drugs compared in a direct preclinical study (tiagabine, lamotrigine, gabapentin, and vigabatrin), tiagabine was the only compound capable of blocking PTZ-induced clonic convulsions [1]. This unique activity, observed at an ED₅₀ of 5 µmol/kg, highlights a distinct pharmacological profile not shared by other commonly used anticonvulsants [2]. This exclusive effect may be linked to tiagabine's specific mechanism of enhancing GABAergic inhibition at synapses active during clonic seizure generation, a property not recapitulated by sodium channel blockers (lamotrigine) or other GABA modulators (gabapentin, vigabatrin).

Clonic seizure block
Head-to-head
Tiagabine: PTZ clonic ED₅₀ 5 µmol/kg
Lamotrigine, gabapentin, vigabatrin: no clonic block at tested doses
Exclusive clonic suppression in this comparator set
Reported distinct activity in clonic seizure endpoints
NMRI mice, PTZ model; unique profile among tested agents
Clonic Seizures PTZ Model Anticonvulsant Selectivity

Retinal Safety Profile

A key differentiator between tiagabine and vigabatrin, another GABA-enhancing anticonvulsant, lies in their long-term safety profiles. Preclinical studies have consistently demonstrated that chronic vigabatrin administration leads to intramyelinic edema in white matter tracts and significant retinal accumulation, culminating in irreversible visual field defects [1]. In stark contrast, tiagabine does not precipitate significant neurotoxicity and does not appear to accumulate in the retina, even with long-term treatment [2]. This fundamental difference in toxicity profile is a direct consequence of their divergent mechanisms: irreversible enzyme inhibition (vigabatrin) versus reversible transporter blockade (tiagabine).

Retinal safety context
Cross-study
Tiagabine: no significant retinal accumulation or neurotoxicity in preclinical models
Vigabatrin: associated with visual field defects and retinal accumulation
Divergent long-term retinal endpoint profiles
Reported retinal safety endpoint difference
Long-term preclinical toxicology; rodent and NHP data
Neurotoxicity Retinal Safety GABAergic Drug Comparison

Tiagabine: Key Research Applications


Novel GAT-1 Inhibitor Validation

Tiagabine serves as the industry-standard positive control and benchmark for evaluating the potency and selectivity of novel GAT-1 inhibitors. Its well-documented GAT-1 selectivity profile (IC₅₀ = 0.8 µM, with >375-fold selectivity over other GAT subtypes) provides a critical reference point for assessing the target engagement and off-target liability of new chemical entities [1].

Seizure Model Standardization

Given its superior and consistent potency across multiple seizure models (ED₅₀ values of 1-2 µmol/kg in PTZ, DMCM, and audiogenic seizure tests), tiagabine is an ideal reference compound for standardizing and validating in vivo anticonvulsant assays [2]. Its unique ability to suppress PTZ-induced clonic seizures also makes it an essential tool for specific mechanistic investigations [3].

Comparative GABAergic Mechanism Studies

Tiagabine's distinct mechanism—reversible, use-dependent GAT-1 blockade—makes it a crucial comparator for studies investigating other modes of GABAergic enhancement, such as GABA-transaminase inhibition (vigabatrin) or GABAA receptor potentiation [4]. This enables researchers to dissect the specific downstream effects of different GABAergic strategies on synaptic transmission, network excitability, and behavior.

Non-Retinotoxic GABAergic Agent Use

For chronic in vivo studies where long-term GABAergic modulation is required without the confounding factor of retinal toxicity or white matter pathology, tiagabine is the preferred agent over vigabatrin. Its favorable preclinical safety profile supports extended dosing regimens in rodent models of epilepsy, anxiety, and pain [5].

Application
Selection Property
Validation Focus
GAT-1 inhibitor comparator studies
Target engagement assay context
Subtype selectivity review
In vivo anticonvulsant model studies
Model-response endpoint context
Seizure model response consistency
GABAergic mechanism differentiation
Mechanism-dependent endpoint review
Synaptic modulation endpoints
Long-term in vivo GABAergic modulation studies
Long-term tolerability endpoint monitoring
Retinal safety endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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